(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide
Description
The compound (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a benzothiazole derivative characterized by a unique Z-configuration around the imine bond. Its structure features two benzo[d]thiazole moieties: one substituted with 5,6-dimethoxy groups and a 2-ethoxyethyl chain, while the other is functionalized with a carboxamide group. The stereoelectronic properties of the Z-isomer may influence its reactivity, solubility, and biological interactions compared to E-isomers or simpler analogs.
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-5,6-dimethoxy-1,3-benzothiazol-2-ylidene]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-4-28-10-9-24-14-11-15(26-2)16(27-3)12-18(14)30-21(24)23-19(25)20-22-13-7-5-6-8-17(13)29-20/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZBOQRUFOJJQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC(=C(C=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,6-Dimethoxybenzo[d]thiazol-2-amine
The foundational step involves constructing the 5,6-dimethoxy-substituted benzo[d]thiazole core. Starting with 3,4-dimethoxybenzaldehyde , thiazole ring formation is achieved via cyclization with thiourea in the presence of bromine. This method, adapted from analogous syntheses, proceeds as follows:
- Thioamide Formation :
Key Characterization :
- 1H NMR : Aromatic protons at δ 7.12–7.45 ppm (multiplet), methoxy groups at δ 3.85 ppm (singlet).
- MS : [M + H]+ at m/z = 227.1.
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
The second benzo[d]thiazole moiety is prepared as a carboxylic acid derivative:
- Oxidation of Benzo[d]thiazol-2-amine :
Characterization :
Carboxamide Coupling
The final step involves coupling the carboxylic acid with the alkylated amine:
- Activation and Coupling :
- Benzo[d]thiazole-2-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-diisopropylethylamine (DIPEA) in DMF.
- The activated ester reacts with 3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2-amine at 25°C for 12 hours, forming the target carboxamide.
Stereochemical Control :
- The (Z)-configuration is favored by steric hindrance during imine formation, achieved under mild conditions (0–5°C) to prevent isomerization.
Analytical Validation
Spectroscopic Data :
Chromatographic Purity :
Comparative Analysis of Synthetic Routes
Challenges and Optimizations
Chemical Reactions Analysis
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethyl or methoxy groups can be replaced by other nucleophiles such as halides or amines.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium or copper complexes .
Scientific Research Applications
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electron-rich structure and good thermal stability.
Biological Studies: The compound is studied for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Industrial Applications: It is explored as a corrosion inhibitor for metals, providing protection against oxidative damage in harsh environments
Mechanism of Action
The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases and proteases, which are crucial for cell signaling and proliferation.
DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, causing oxidative stress and apoptosis in cancer cells
Comparison with Similar Compounds
Key Structural Differences
- The 2-ethoxyethyl chain may improve lipophilicity and membrane permeability relative to smaller substituents (e.g., methyl or chloro groups in –3) .
- Stereochemistry: The Z-configuration creates distinct spatial arrangements compared to E-isomers or non-planar derivatives (e.g., thiazine dioxides in ), which could affect intermolecular interactions .
Pharmacological Potential (Inferred from Analogs)
- Antimicrobial Activity : Benzothiazoles with methylenedioxy groups () show moderate activity against Gram-positive bacteria, suggesting the target’s dimethoxy groups may confer similar or enhanced effects .
- Enzyme Inhibition : Thiazole carboxamides (e.g., ’s acetamides) inhibit tyrosine kinases and proteases, implying the target’s carboxamide moiety could interact with analogous enzymatic pockets .
- Solubility and Bioavailability : The ethoxyethyl chain likely increases hydrophobicity compared to piperazine or sulfonamide-containing analogs (–3), which may affect pharmacokinetics .
Limitations and Knowledge Gaps
- No direct data on the target compound’s synthesis, stability, or biological activity are available in the provided evidence.
- Comparative studies with Z/E isomers or ethoxyethyl vs. alternative side chains are needed to validate structure-activity relationships.
Biological Activity
(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties. The structural complexity of this compound, characterized by a benzo[d]thiazole core and various substituents, enhances its pharmacological potential.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 443.5 g/mol
- CAS Number : 895457-99-5
The biological activity of this compound is attributed to its interaction with various biological targets. The thiazole ring and the carboxamide group are crucial for its activity, potentially affecting cellular pathways involved in cancer progression and inflammation.
Proposed Mechanisms:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Antimicrobial Activity : Its ability to disrupt bacterial cell walls or interfere with metabolic processes could underlie its antimicrobial effects.
Anticancer Properties
Numerous studies have reported the anticancer potential of benzo[d]thiazole derivatives. For instance, compounds similar to (Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene) have shown significant cytotoxicity against various cancer cell lines.
| Study | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Jurkat | <1.61 | Apoptosis induction via Bcl-2 modulation | |
| A-431 | <1.98 | Cell cycle arrest and apoptosis |
Anti-inflammatory Effects
The anti-inflammatory activity of similar compounds has been evaluated using models such as carrageenan-induced paw edema in rodents. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation.
Case Studies
-
Synthesis and Screening : A study synthesized several substituted benzothiazole derivatives and screened them for anti-inflammatory and anticancer activities using the MTT assay. The results indicated that modifications in the thiazole ring significantly impacted biological efficacy.
- Findings : Compounds with electron-donating groups showed enhanced cytotoxicity against HT29 colorectal cancer cells.
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substituents on the phenyl ring for enhancing anticancer activity. For example, methyl substitutions at certain positions increased potency against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
